4aH-thieno[3,2-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring. The unique structure of Thieno[3,2-d]pyrimidin-4(3H)-one imparts it with a range of biological activities, making it a valuable scaffold for the development of therapeutic agents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminothiophene with formamide or formic acid under reflux conditions to yield the desired product . Another approach includes the use of substituted thiophenes and amidines, followed by cyclization to form the pyrimidine ring .
Industrial Production Methods
While specific industrial production methods for Thieno[3,2-d]pyrimidin-4(3H)-one are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing continuous flow reactors for scalability, and utilizing green chemistry principles to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Thieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives reacting with nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of Thieno[3,2-d]pyrimidin-4(3H)-one, which can exhibit different biological activities depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential as an antitumor, antimicrobial, and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of Thieno[3,2-d]pyrimidin-4(3H)-one varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, certain derivatives have been shown to inhibit the enzyme EZH2, which is involved in the regulation of gene expression . The molecular targets and pathways involved typically include interactions with nucleic acids, proteins, and cellular membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: Another isomer with similar biological activities but different structural properties.
Thieno[3,2-b]pyridine: A related compound with a pyridine ring instead of a pyrimidine ring, exhibiting distinct chemical reactivity.
Pyrido[3,2-d]pyrimidin-4(3H)-one: A compound with a fused pyridine and pyrimidine ring system, used in similar research applications.
Uniqueness
Thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific ring fusion and the resulting electronic properties. This uniqueness makes it a versatile scaffold for drug development and other scientific applications .
Eigenschaften
Molekularformel |
C6H4N2OS |
---|---|
Molekulargewicht |
152.18 g/mol |
IUPAC-Name |
4aH-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H4N2OS/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3,5H |
InChI-Schlüssel |
KCVIYZMWIQLHQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2C1=NC=NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.